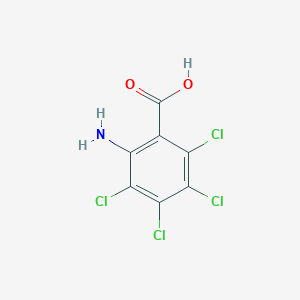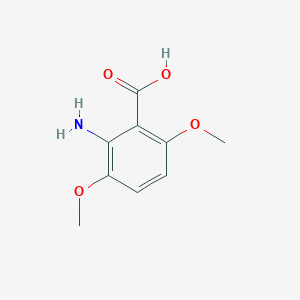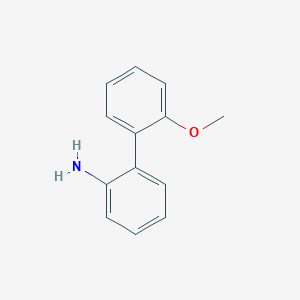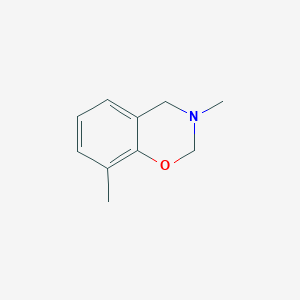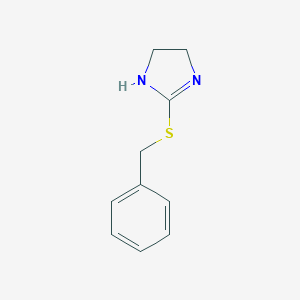
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)-1H-pyrrole-2,5-dione is a synthetic compound that has gained significant attention in scientific research. This compound is commonly known as CDDO-Me and is a synthetic triterpenoid that has shown promising results in various biological applications.
Mécanisme D'action
CDDO-Me exerts its biological effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in cellular defense against oxidative stress. CDDO-Me activates Nrf2, which leads to the upregulation of antioxidant enzymes and detoxifying enzymes, resulting in cellular protection against oxidative stress.
Effets Biochimiques Et Physiologiques
CDDO-Me has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. It has also been found to improve insulin sensitivity, reduce blood glucose levels, and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CDDO-Me has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has a well-defined mechanism of action, making it an ideal compound for studying the Nrf2 pathway. However, CDDO-Me has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for CDDO-Me research. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CDDO-Me has been shown to protect against neuronal damage and improve cognitive function in animal models of these diseases. Another potential application is in the treatment of diabetes. CDDO-Me has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. Further research is needed to explore the potential of CDDO-Me in these and other areas.
In conclusion, CDDO-Me is a synthetic triterpenoid that has shown promising results in various biological applications. Its well-defined mechanism of action and stability make it an ideal compound for scientific research. Further research is needed to fully explore its potential in treating various diseases.
Méthodes De Synthèse
The synthesis of CDDO-Me involves the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with dimethyl sulfate and aniline in the presence of potassium carbonate. The reaction yields CDDO-Me, which can be purified using column chromatography.
Applications De Recherche Scientifique
CDDO-Me has been extensively studied for its potential therapeutic applications. It has shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been found to be effective in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
Numéro CAS |
6138-44-9 |
|---|---|
Nom du produit |
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)-1H-pyrrole-2,5-dione |
Formule moléculaire |
C19H17ClN2O3 |
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
3-chloro-1-(2,4-dimethylphenyl)-4-(4-methoxyanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-4-9-15(12(2)10-11)22-18(23)16(20)17(19(22)24)21-13-5-7-14(25-3)8-6-13/h4-10,21H,1-3H3 |
Clé InChI |
RWGISUFNWAITJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)OC)C |
SMILES canonique |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



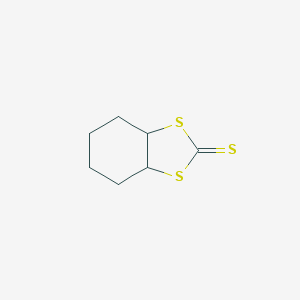

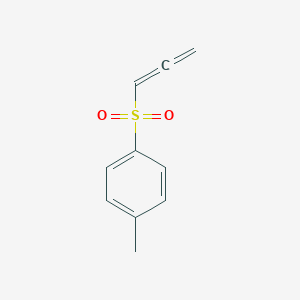
![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
